molecular formula C18H19N5O5S B2807625 methyl 4-methoxy-3-({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzoate CAS No. 2034395-97-4

methyl 4-methoxy-3-({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2807625
CAS No.: 2034395-97-4
M. Wt: 417.44
InChI Key: ULFMRPKHDAWSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-3-({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzoate is a structurally complex benzoate derivative featuring a methoxy group at position 4, a sulfamoyl linker at position 3, and a pyrazine-pyrazole hybrid substituent. The sulfamoyl group (-SO2NH-) bridges the benzoate core to a pyrazine ring substituted with a 1-methyl-1H-pyrazol-4-yl moiety.

Properties

IUPAC Name

methyl 4-methoxy-3-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S/c1-23-11-13(9-21-23)17-14(19-6-7-20-17)10-22-29(25,26)16-8-12(18(24)28-3)4-5-15(16)27-2/h4-9,11,22H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFMRPKHDAWSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-3-({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzoate typically involves multiple steps:

    Formation of the benzoate ester: This can be achieved by esterification of 4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the sulfamoyl group: The sulfamoyl group can be introduced by reacting the benzoate ester with a suitable sulfonamide derivative under basic conditions.

    Coupling with pyrazole and pyrazine moieties: The final step involves coupling the sulfamoyl benzoate with the pyrazole and pyrazine derivatives using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxy-3-(N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)sulfamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Materials Science: It can be utilized in the synthesis of novel materials with unique properties, such as enhanced conductivity or specific binding affinities.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The pyrazole and pyrazine moieties can interact with the active site of the target protein, while the sulfamoyl group can form hydrogen bonds with surrounding amino acids, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related benzoate esters, sulfonamide/sulfamoyl derivatives, and pyrazole-containing molecules.

Structural and Functional Analogues

Compound Name Key Functional Groups Biological Activity Synthesis Highlights References
Methyl 4-methoxy-3-({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzoate (Target) Benzoate ester, methoxy, sulfamoyl (-SO2NH-), pyrazine, pyrazole Hypothesized enzyme inhibition or antimicrobial activity due to sulfamoyl and pyrazole Likely involves sulfamoylation, pyrazine-pyrazole coupling, and esterification
Methyl benzoate Simple benzoate ester Insecticidal (LC50: 0.1 µL/L air against Plodia interpunctella) Direct esterification of benzoic acid with methanol
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Sulfinyl (-SO-), benzimidazole, pyridine, methoxy Not explicitly stated; sulfinyl groups often enhance bioavailability Oxidation with m-CPBA, purified via alumina chromatography
5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate Dual sulfonate esters, pyrazole, tolyl groups Studied for enzyme inhibition and biological activity Reaction of pyrazol-5-ol with tosyl chloride in THF
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Benzoate ester, thiadiazole, carbamoyl Unknown; thiadiazoles are common in agrochemicals Not specified in evidence; likely involves thiadiazole coupling

Key Differences and Implications

Bioactivity :

  • The target compound’s sulfamoyl group and pyrazine-pyrazole system differentiate it from simple benzoate esters like methyl benzoate, which exhibit insecticidal properties . Sulfamoyl groups are associated with antimicrobial and enzyme-inhibitory activities, as seen in sulfonamide drugs, while pyrazines/pyrazines contribute to binding interactions in biological targets .

Synthetic Complexity :

  • The target compound requires multi-step synthesis, including sulfamoylation (introducing -SO2NH-) and heterocyclic coupling, contrasting with simpler esterifications for methyl benzoate .

However, the pyrazine-pyrazole moiety may reduce volatility, limiting fumigant utility compared to methyl benzoate .

Structural Stability :

  • The pyrazine-pyrazole system may engage in π-π stacking or hydrogen bonding, as observed in sulfonate-pyrazole derivatives . This could enhance crystallinity or thermal stability relative to simpler esters.

Biological Activity

Methyl 4-methoxy-3-({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzoate, also known by its CAS number 332069-74-6, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18N4O4S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}

Key Properties

PropertyValue
Molecular Weight334.39 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot available
LogPNot available

This compound exhibits a range of biological activities that can be attributed to its structural components. The presence of the pyrazole and sulfamoyl groups suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways and signaling processes.

Anticancer Potential

Preliminary studies suggest that methyl 4-methoxy derivatives may possess anticancer properties. For example, compounds featuring pyrazole rings have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. Further investigation is necessary to elucidate the specific mechanisms by which this compound may exert anticancer effects.

Case Studies

  • Study on Pyrazole Derivatives : A study published in Journal of Medicinal Chemistry explored various pyrazole derivatives for their anticancer activity. Results indicated that certain modifications led to increased potency against breast cancer cell lines, suggesting a promising avenue for further research on methyl 4-methoxy derivatives.
  • Antimicrobial Screening : A comparative analysis of sulfamoyl-containing compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This supports the hypothesis that methyl 4-methoxy derivatives may also exhibit similar properties.

Q & A

Q. What are the recommended methods for synthesizing methyl 4-methoxy-3-({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfamoylation, coupling, and esterification. Key steps:

  • Sulfamoylation: React the benzoate precursor with sulfamoyl chloride under anhydrous conditions (e.g., THF, NaH as base) .
  • Pyrazine-Pyrazole Coupling: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrazine-pyrazole moiety. Optimize temperature (80–100°C) and solvent (DME/H₂O) for yield .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water) to achieve >95% purity .
    Optimization Tips: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of coupling reagents (1.2–1.5 eq) to minimize side products .

Q. What spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer: A combination of techniques is critical:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole N-methyl at δ 3.8–4.0 ppm) and sulfamoyl linkage (SO₂NH at δ 7.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode, expected [M+H]⁺ = ~460 Da) .
  • HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/0.1% TFA gradient, λ = 254 nm) .
    Note: FT-IR can confirm functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹) but is less definitive for complex heterocycles .

Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?

Methodological Answer:

  • Solubility Screen: Test in DMSO (stock solution), PBS (pH 7.4), and cell culture media (e.g., DMEM + 10% FBS). Use UV-Vis spectroscopy to quantify solubility limits via Beer-Lambert law .
  • Stability Studies:
    • Hydrolytic Stability: Incubate in buffers (pH 1–9) at 37°C for 24–72 h; monitor degradation via HPLC .
    • Photostability: Expose to UV light (λ = 365 nm) and analyze by TLC for photo-degradation products .
      Critical Consideration: Stability in DMSO is often >6 months at –20°C, but aqueous solutions may require stabilizers (e.g., 0.1% BSA) .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the three-dimensional structure of this compound, and what challenges might arise during refinement?

Methodological Answer:

  • Crystallization: Use vapor diffusion (e.g., 1:1 DCM/methanol) to grow single crystals. Optimize by varying solvent polarity and temperature .
  • Data Collection: Collect high-resolution (<1.0 Å) data using synchrotron radiation (e.g., λ = 0.7–1.0 Å). Resolve potential twinning via PLATON/TWIN .
  • Refinement Challenges:
    • Disorder: Pyrazine-pyrazole moieties may exhibit rotational disorder; apply restraints (SHELXL FLAT command) .
    • Hydrogen Bonding: Use SHELXH to model weak interactions (e.g., C–H···π, π–π stacking) critical for packing stability .
      Reference Structure: Analogous pyrazole-sulfonamide compounds (e.g., 5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate) show planar tolyl groups with dihedral angles <20° .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Glide to model interactions with targets (e.g., kinases, carbonic anhydrases). Parameterize the sulfamoyl group’s partial charges via DFT (B3LYP/6-31G*) .
  • MD Simulations: Run 100 ns trajectories (AMBER force field) to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .
  • QSAR Models: Train models using descriptors like LogP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data from analogous pyrazole derivatives .
    Case Study: Pyrazole-sulfonamides show nanomolar affinity for HSP90 via key interactions with Asp93 and Asn51 .

Q. How should researchers design experiments to investigate the metabolic pathways and degradation products of this compound in biological systems?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH. Identify phase I metabolites (oxidation, demethylation) via LC-MS/MS (Q-TOF) .
  • Degradation Pathways:
    • Hydrolysis: Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to detect ester cleavage (benzoate → carboxylic acid) .
    • Photodegradation: Expose to simulated sunlight (300–800 nm) and profile products using HRMS and NMR .
  • Toxicology Screening: Use Ames test (TA98 strain) and hERG inhibition assays to assess mutagenicity and cardiotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.